molecular formula C22H29NO3 B5171538 ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate

ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate

Cat. No. B5171538
M. Wt: 355.5 g/mol
InChI Key: DOHPHECIQVDUEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate, also known as ADMET, is a chemical compound that has gained significant attention in the field of medicinal chemistry. ADMET is a glycine derivative that possesses a unique structure, which makes it an attractive target for drug discovery and development.

Mechanism of Action

The mechanism of action of ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes. This compound has also been shown to modulate the expression of genes involved in inflammation and apoptosis, suggesting that it may have a broader range of therapeutic applications.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including inhibition of tumor cell growth, suppression of inflammation, and modulation of neurotransmitter release. This compound has also been shown to have a low toxicity profile, making it a promising candidate for further preclinical and clinical studies.

Advantages and Limitations for Lab Experiments

Ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate has several advantages for lab experiments, including its ease of synthesis, low toxicity profile, and broad range of pharmacological activities. However, this compound is also challenging to work with due to its low solubility in aqueous solutions, which can limit its use in certain assays.

Future Directions

There are several potential future directions for research on ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate. One area of interest is the development of novel this compound analogs with improved pharmacological properties. Another area of focus is the investigation of this compound's potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, this compound's potential use as a therapeutic agent for inflammatory disorders, such as rheumatoid arthritis, is an area of active research.

Synthesis Methods

Ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate can be synthesized through a multistep process that involves the reaction of glycine with adamantane-1-carboxylic acid and 4-methylbenzoyl chloride. The synthesis of this compound is a challenging process that requires careful optimization of reaction conditions to achieve high yields and purity. The use of advanced analytical techniques such as NMR spectroscopy and HPLC is essential to ensure the quality of the synthesized compound.

Scientific Research Applications

Ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate has been extensively studied for its potential use in drug discovery and development. It has been shown to exhibit a broad range of pharmacological activities, including antitumor, antiviral, and anti-inflammatory properties. This compound has also been investigated for its ability to modulate ion channels and neurotransmitter receptors, making it a promising candidate for the treatment of neurological disorders.

properties

IUPAC Name

ethyl 2-[[3-(4-methylphenyl)adamantane-1-carbonyl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO3/c1-3-26-19(24)13-23-20(25)22-11-16-8-17(12-22)10-21(9-16,14-22)18-6-4-15(2)5-7-18/h4-7,16-17H,3,8-14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOHPHECIQVDUEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C12CC3CC(C1)CC(C3)(C2)C4=CC=C(C=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816352
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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